2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide
Description
2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a benzamide group, and a thioether linkage
Properties
IUPAC Name |
2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INOS/c1-13-5-4-6-14(11-13)12-21-10-9-19-17(20)15-7-2-3-8-16(15)18/h2-8,11H,9-10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTDHNVUDPYAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide typically involves multiple steps. One common method starts with the iodination of a benzamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure. The thioether linkage is then formed by reacting the iodinated benzamide with 3-methylbenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and iodine groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-methylbenzamide: Similar structure but lacks the thioether linkage.
3-methylbenzylthiol: Contains the thioether group but lacks the benzamide and iodine components.
N-{2-[(3-methylbenzyl)thio]ethyl}benzamide: Similar structure but lacks the iodine atom.
Uniqueness
2-iodo-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide is unique due to the combination of the iodine atom, thioether linkage, and benzamide group. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
